molecular formula C25H36O4 B565336 Anhydrosimvastatin CAS No. 210980-68-0

Anhydrosimvastatin

Numéro de catalogue: B565336
Numéro CAS: 210980-68-0
Poids moléculaire: 400.559
Clé InChI: BIYWBTKPNWCYHM-RLSQPJRHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anhydrosimvastatin is a derivative of simvastatin, a well-known statin used to lower cholesterol levels in the blood. Statins are a class of drugs that inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is specifically characterized by the removal of a water molecule from simvastatin, resulting in a unique chemical structure .

Applications De Recherche Scientifique

Anhydrosimvastatin has several scientific research applications:

Mécanisme D'action

Target of Action

Anhydrosimvastatin, also known as Dehydro Simvastatin, Anhydro simvastatin, or Dehydrosimvastatin, is a derivative of simvastatin. The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . As a result, the production of cholesterol is reduced, leading to a decrease in the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway . This pathway is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . The inhibition of this pathway leads to a reduction in these lipid levels .

Pharmacokinetics

Simvastatin undergoes extensive first-pass extraction in the liver, the primary site of action . It is metabolized by CYP3A4 isoenzymes, which can lead to significant drug interactions .

Result of Action

The primary result of this compound’s action is a reduction in the levels of LDL cholesterol . This reduction is associated with a decreased risk of cardiovascular events, including myocardial infarction and stroke . The use of statins has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of this compound, like other statins, can be influenced by various environmental factors. These include the patient’s diet, other medications they may be taking, and their overall health status. For example, certain foods and medications can affect the metabolism of this compound, potentially altering its efficacy and safety .

Orientations Futures

Statins, including simvastatin, have gained attention for their potential therapeutic role in treating other conditions such as multiple sclerosis, systemic lupus erythematosus, Alzheimer’s disease, and chronic liver disease . There are several ongoing randomized controlled trials being conducted to help clarify the role of statins as treatment for patients with chronic liver disease .

Analyse Biochimique

Biochemical Properties

Anhydrosimvastatin, like other statins, interacts with a key enzyme in the cholesterol biosynthesis pathway, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . By inhibiting this enzyme, this compound reduces the production of mevalonate, a crucial intermediate in the synthesis of cholesterol . This interaction is characterized by competitive inhibition, where this compound competes with the natural substrate, HMG-CoA, for binding to the active site of the enzyme .

Cellular Effects

This compound influences cell function primarily by reducing intracellular cholesterol levels . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, reduced cholesterol levels can alter the composition and fluidity of cell membranes, affecting the function of membrane-bound proteins and receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity and thus reducing the conversion of HMG-CoA to mevalonate . This leads to a decrease in cholesterol synthesis. Additionally, this compound may also influence gene expression by modulating the activity of sterol regulatory element-binding proteins, transcription factors that regulate genes involved in cholesterol and lipid metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, its inhibitory effect on HMG-CoA reductase can lead to an initial rapid decrease in cholesterol synthesis, followed by a slower, sustained reduction

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage . Lower doses typically result in a reduction in cholesterol levels, while higher doses may lead to more pronounced effects, including potential toxic or adverse effects

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, specifically in the step catalyzed by HMG-CoA reductase . It may also interact with other enzymes or cofactors in this pathway. The effects of this compound on metabolic flux or metabolite levels are topics of ongoing investigation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by various factors, including its lipophilicity and the presence of specific transporters . This compound, like other statins, is thought to be selectively distributed to the liver, where it exerts its primary therapeutic effect .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the endoplasmic reticulum, where HMG-CoA reductase is located

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Anhydrosimvastatin is synthesized from simvastatin through a dehydration reaction. The process involves the removal of a water molecule from simvastatin, typically under acidic or basic conditions. The reaction can be catalyzed by various reagents, including sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of anhydro simvastatin follows similar principles but on a larger scale. The process involves the use of large reactors where simvastatin is subjected to dehydration conditions. The reaction is carefully monitored to ensure the complete conversion of simvastatin to anhydro simvastatin while minimizing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Anhydrosimvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and other oxidized derivatives, while reduction can yield reduced forms of anhydro simvastatin .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Simvastatin: The parent compound from which anhydro simvastatin is derived.

    Lovastatin: Another statin with a similar mechanism of action.

    Atorvastatin: A synthetic statin with a different chemical structure but similar therapeutic effects.

    Pravastatin: A semi-synthetic statin produced by microbial hydroxylation.

Uniqueness

Anhydrosimvastatin is unique due to its specific chemical structure resulting from the removal of a water molecule. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other statins .

Propriétés

IUPAC Name

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYWBTKPNWCYHM-RLSQPJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175328
Record name Anhydro simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210980-68-0
Record name Anhydro simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydro simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210980-68-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANHYDRO SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the analytical challenges in detecting Anhydro Simvastatin in Simvastatin drug samples?

A1: Anhydro Simvastatin is a known impurity found in both the fermentation broth and the final product of Simvastatin. Detecting this impurity requires sensitive and specific analytical methods. The research paper "Application of ion-trap mass spectrometry for identification and structural determination of an unknown impurity in simvastatin" [] highlights the use of advanced techniques like HPLC-MS and MS/MS for this purpose. These techniques allow for the separation and identification of Anhydro Simvastatin even in the presence of other impurities and the active drug itself.

Q2: Are there alternative analytical methods for analyzing related substances in Simvastatin tablets?

A2: Yes, the paper "Comparison and discussion of RP-HPLC analysis for related substances in simvastatin tablets" [] explores different RP-HPLC methods and columns for analyzing related substances, including Anhydro Simvastatin, in Simvastatin tablets. The study compares the specificity, sensitivity, and accuracy of these methods, ultimately recommending the ChP 2010 method as the optimal choice due to its enhanced sensitivity and ability to detect a wider range of impurities. This highlights that researchers are actively investigating and refining analytical techniques for a more comprehensive analysis of Simvastatin drug quality.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.